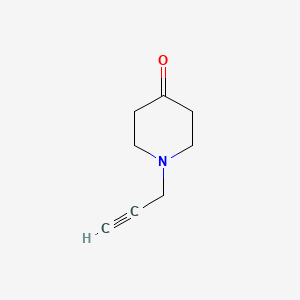

1-(2-Propyn-1-yl)-4-piperidinone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-prop-2-ynylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDTVCZEYDRQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(2-propyn-1-yl)-4-piperidinone

An In-depth Technical Guide to the Synthesis of 1-(2-propyn-1-yl)-4-piperidinone

Abstract

This technical guide provides a comprehensive overview of the , a valuable heterocyclic building block. The core of this synthesis is the N-alkylation of 4-piperidone with propargyl bromide, a robust and efficient transformation. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, and a thorough guide to the characterization of the final product. By grounding the procedure in established chemical principles and providing practical insights, this guide aims to empower scientists to reliably execute and understand this important synthesis.

Introduction and Significance

This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It incorporates two key structural motifs: the 4-piperidone ring and a terminal alkyne (propargyl group).

-

The 4-Piperidone Core: The piperidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] The ketone functionality at the 4-position serves as a versatile handle for further chemical modifications, such as reductive amination or aldol condensations, enabling the construction of complex molecular architectures.[2][3]

-

The Propargyl Group: The terminal alkyne is a highly valuable functional group, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This allows for the efficient and specific conjugation of the molecule to other entities, such as biomolecules, polymers, or fluorescent tags.

The combination of these features makes this compound an important intermediate for creating diverse chemical libraries, developing novel pharmaceutical agents, and constructing advanced materials.

Synthesis Methodology: N-Alkylation

The most direct and widely employed method for the is the nucleophilic substitution (SN2) reaction between 4-piperidone and an appropriate propargylating agent, typically propargyl bromide.

Overall Reaction Scheme

The reaction proceeds by treating 4-piperidone, commonly available as its hydrochloride monohydrate salt, with propargyl bromide in the presence of a suitable base.

References

An In-depth Technical Guide to the Physical Properties of 1-(2-propyn-1-yl)-4-piperidinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(2-propyn-1-yl)-4-piperidinone, a versatile heterocyclic ketone, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a piperidinone core and a terminal alkyne moiety, makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. The propargyl group, in particular, serves as a reactive handle for "click" chemistry and other coupling reactions, enabling the construction of diverse molecular libraries. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from designing reaction conditions and purification protocols to formulating it for biological assays. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in available data and theoretical principles.

Molecular Identity and Structure

A foundational aspect of understanding a compound's physical properties is a clear characterization of its molecular structure.

Chemical Structure and Functional Groups

This compound possesses a saturated six-membered heterocyclic ring containing a nitrogen atom, with a ketone functional group at the 4-position and a 2-propynyl (propargyl) group attached to the nitrogen.

Figure 1: Molecular structure of this compound, highlighting the key functional groups.

The interplay between the polar ketone and the tertiary amine, along with the electronically distinct alkyne, dictates the compound's physical behavior. The piperidinone ring is expected to adopt a chair conformation to minimize steric strain.

Molecular Formula and Weight

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 857190-11-5 | [1] |

| InChIKey | QFDTVCZEYDRQIQ-UHFFFAOYSA-N | |

| SMILES | C#CCN1CCC(CC1)=O |

Note: Some commercial supplier websites may erroneously list incorrect molecular formulas and weights. The values presented here are calculated from the confirmed chemical structure.

Macroscopic Physical Properties

These properties are crucial for handling, storage, and designing experimental setups.

Physical State and Appearance

This compound is a solid at room temperature. It has been described as a white crystalline solid.

Melting Point

The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity.

| Property | Value | Source |

| Melting Point | 75-77 °C |

Note: This value is reported by a commercial supplier and should be considered an approximate value. Experimental verification is recommended.

Boiling Point and Density

-

Boiling Point: Due to the presence of polar functional groups and a moderate molecular weight, a relatively high boiling point, likely above 200 °C at atmospheric pressure, can be anticipated. Vacuum distillation would be the preferred method for purification to prevent decomposition at high temperatures.

-

Density: The density is expected to be slightly greater than that of water, a common characteristic for small organic molecules containing oxygen and nitrogen.

Solubility

The solubility profile is a key determinant in selecting appropriate solvents for reactions, purification, and biological assays.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the polar ketone and tertiary amine can facilitate some interaction with water through hydrogen bonding. However, the overall hydrocarbon character of the molecule will likely limit its aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are effective at solvating polar organic molecules. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The molecule's polarity is compatible with these solvents. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | The ether functionality can interact favorably with the polar groups of the molecule. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ketone and nitrogen, facilitating dissolution. |

| Non-polar Solvents (e.g., Hexanes, Toluene) | Limited solubility to insoluble | The significant polarity of the molecule will likely lead to poor solubility in non-polar hydrocarbon solvents. |

Note: These are predicted solubilities based on the principle of "like dissolves like." Experimental determination is crucial for specific applications.

Spectroscopic Properties

Spectroscopic data provides a fingerprint for the molecule, enabling its identification and characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below. An experimental FTIR spectrum is available through spectral databases.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| C≡C-H (Terminal Alkyne) | ~3300 cm⁻¹ (stretch) | A sharp, characteristic peak. |

| C≡C (Alkyne) | ~2100-2260 cm⁻¹ (stretch) | A weak to medium intensity peak. |

| C=O (Ketone) | ~1715 cm⁻¹ (stretch) | A strong, sharp peak, characteristic of a six-membered ring ketone. |

| C-N (Amine) | ~1100-1300 cm⁻¹ (stretch) | |

| C-H (Aliphatic) | ~2850-3000 cm⁻¹ (stretch) |

Experimental Protocol for Acquiring an IR Spectrum:

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For solution-phase analysis, the compound can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal interfering absorbances in the regions of interest.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal, KBr pellet, or solvent should be acquired and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed above to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental spectra are not widely published, the expected chemical shifts can be predicted based on the molecular structure and data from similar compounds.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Alkyne C-H | ~2.0 - 2.5 | t (triplet, from coupling to CH₂) | 1H |

| Propargyl CH₂ | ~3.0 - 3.5 | d (doublet, from coupling to alkyne H) | 2H |

| Piperidinone CH₂ (adjacent to N) | ~2.5 - 3.0 | m (multiplet) | 4H |

| Piperidinone CH₂ (adjacent to C=O) | ~2.2 - 2.7 | m (multiplet) | 4H |

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~205 - 215 |

| Alkyne C (quaternary) | ~75 - 85 |

| Alkyne C-H | ~70 - 80 |

| Piperidinone C (adjacent to N) | ~50 - 60 |

| Propargyl CH₂ | ~40 - 50 |

| Piperidinone C (adjacent to C=O) | ~35 - 45 |

Experimental Workflow for NMR Analysis:

Figure 2: A typical experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 137.18. For electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at an m/z of 138.19.

-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the propargyl group, cleavage of the piperidinone ring, and loss of carbon monoxide from the ketone.

Stability and Handling

For safe and effective use, an understanding of the compound's stability is essential.

-

Storage: It should be stored in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

-

Reactivity: The terminal alkyne is a reactive functional group that can undergo various reactions, including deprotonation with strong bases and participation in cycloaddition reactions. The ketone can undergo typical carbonyl chemistry, and the tertiary amine can act as a base or nucleophile.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups. While a complete, experimentally verified dataset of its physical properties is not yet available in the public literature, this guide has synthesized the existing information and provided theoretically grounded predictions to aid researchers in its handling, characterization, and application. The provided experimental frameworks for spectroscopic analysis serve as a practical guide for researchers to generate their own characterization data, contributing to a more complete understanding of this important molecule. As with any chemical, direct experimental determination of key physical properties is always the most reliable approach and is strongly encouraged.

References

Spectroscopic Data for 1-(2-propyn-1-yl)-4-piperidinone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-propyn-1-yl)-4-piperidinone, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The piperidin-4-one scaffold is a versatile intermediate in the synthesis of various pharmacologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a piperidin-4-one ring system N-substituted with a propargyl group. This combination of a cyclic ketone and a terminal alkyne presents distinct spectroscopic signatures that are crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including expected chemical shifts, multiplicities, and coupling constants. These predictions are based on established principles and data from structurally related N-substituted piperidin-4-ones.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.30 | Doublet | 2H | H-1' (Propargyl CH₂) |

| ~2.80 | Triplet | 4H | H-2, H-6 (Piperidinone) |

| ~2.50 | Triplet | 4H | H-3, H-5 (Piperidinone) |

| ~2.20 | Triplet | 1H | H-3' (Alkynyl C-H) |

-

Causality of Experimental Observations: The downfield shift of the propargyl methylene protons (H-1') to approximately 3.30 ppm is attributed to the deshielding effect of the adjacent nitrogen atom and the triple bond. The protons on the piperidinone ring are expected to appear as two distinct triplets around 2.80 ppm and 2.50 ppm, corresponding to the methylene groups adjacent to the nitrogen (H-2, H-6) and the carbonyl group (H-3, H-5), respectively. The terminal alkyne proton (H-3') is anticipated to be a triplet around 2.20 ppm due to long-range coupling with the propargyl methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C-4 (C=O) |

| ~78 | C-2' (Alkyne) |

| ~74 | C-3' (Alkyne) |

| ~52 | C-2, C-6 (Piperidinone) |

| ~45 | C-1' (Propargyl CH₂) |

| ~41 | C-3, C-5 (Piperidinone) |

-

Expertise-Driven Interpretation: The carbonyl carbon (C-4) is the most deshielded, appearing at a characteristic chemical shift of approximately 208 ppm. The two sp-hybridized carbons of the alkyne group (C-2' and C-3') are expected in the range of 74-78 ppm. The piperidinone ring carbons adjacent to the nitrogen (C-2, C-6) will be more deshielded than those adjacent to the carbonyl group (C-3, C-5) due to the electron-withdrawing nature of the nitrogen atom. The propargyl methylene carbon (C-1') will be found at a moderate chemical shift around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Sharp, Medium | ≡C-H stretch (Alkyne) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~2120 | Sharp, Weak | C≡C stretch (Alkyne) |

| ~1715 | Strong | C=O stretch (Ketone) |

-

Self-Validating Protocol: The presence of a sharp, medium intensity band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. A weak but sharp absorption around 2120 cm⁻¹ confirms the presence of the carbon-carbon triple bond. The most intense band in the spectrum is expected to be the carbonyl stretch of the piperidinone ring, appearing as a strong absorption around 1715 cm⁻¹. The presence of these three distinct bands provides a high degree of confidence in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (Molecular Weight: 137.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 137 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₃H₃]⁺ |

| 82 | [M - C₃H₃ - NH₂]⁺ |

| 55 | [C₄H₇]⁺ |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

-

Mechanistic Insights into Fragmentation: The molecular ion at m/z 137 should be observable. A prominent fragmentation pathway is the loss of the propargyl group (C₃H₃•), leading to a fragment ion at m/z 98. Further fragmentation of the piperidinone ring can lead to the formation of other characteristic ions. The observation of the propargyl cation at m/z 39 would be a strong indicator of the N-propargyl substituent.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

References

An In-depth Technical Guide to 1-(2-propyn-1-yl)-4-piperidinone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-propyn-1-yl)-4-piperidinone, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its application in the construction of complex molecular architectures via click chemistry.

Core Compound Identification and Properties

CAS Number: 857190-11-5[1]

Molecular Formula: C₈H₁₁NO

Structure:

Synonyms: 1-(Prop-2-yn-1-yl)piperidin-4-one, N-Propargyl-4-piperidone

The core structure of this compound integrates a piperidin-4-one moiety with a terminal alkyne functionality. The piperidone ring is a prevalent scaffold in numerous pharmaceuticals, while the propargyl group serves as a highly versatile handle for covalent modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 227.5 ± 25.0 °C | [2] |

| Density (Predicted) | 1.040 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.72 ± 0.20 | [2] |

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the N-alkylation of 4-piperidone with propargyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperidone ring attacks the electrophilic carbon of propargyl bromide.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: N-alkylation of 4-piperidone

This protocol is a standard procedure for the N-alkylation of secondary amines and is expected to provide a good yield of the desired product.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride monohydrate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: Stir the suspension at room temperature. Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectral Characterization (Predicted)

Due to the limited availability of experimental spectral data in the public domain, the following are predicted characteristic peaks for this compound based on its structure and data from analogous compounds.

¹H NMR (Predicted)

-

~3.3 ppm (s, 2H): Methylene protons of the propargyl group (-CH₂-C≡CH).

-

~2.8 ppm (t, 4H): Methylene protons of the piperidone ring adjacent to the nitrogen atom (-N-CH₂-).

-

~2.5 ppm (t, 4H): Methylene protons of the piperidone ring adjacent to the carbonyl group (-CH₂-C=O).

-

~2.2 ppm (t, 1H): Acetylenic proton (-C≡C-H).

¹³C NMR (Predicted)

-

~208 ppm: Carbonyl carbon (C=O).

-

~79 ppm: Quaternary alkyne carbon (-C≡CH).

-

~73 ppm: Terminal alkyne carbon (-C≡CH).

-

~52 ppm: Piperidone carbons adjacent to the nitrogen (-N-CH₂-).

-

~45 ppm: Propargyl methylene carbon (-CH₂-C≡CH).

-

~41 ppm: Piperidone carbons adjacent to the carbonyl (-CH₂-C=O).

Infrared (IR) Spectroscopy (Predicted)

-

~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.

-

~2120 cm⁻¹ (weak to medium): C≡C triple bond stretch.

-

~1720 cm⁻¹ (strong): Carbonyl (C=O) stretch.

-

2950-2800 cm⁻¹: Aliphatic C-H stretches.

Reactivity and Applications in Drug Discovery

The terminal alkyne of this compound is a key functional group that enables its participation in a variety of chemical transformations, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-containing molecule. This reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecular probes.

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction using this compound.

Materials:

-

This compound

-

Azide-containing compound (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

Procedure:

-

Reaction Setup: In a vial, dissolve this compound (1 equivalent) and the azide-containing compound (1-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole product.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the terminal alkyne in click chemistry reactions make it an attractive scaffold for the rapid generation of diverse molecular libraries. Researchers can leverage the protocols and information provided in this guide to effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 1-(2-propyn-1-yl)-4-piperidinone: A Versatile Scaffold for Drug Discovery and Chemical Biology

Abstract

This technical guide provides a comprehensive overview of 1-(2-propyn-1-yl)-4-piperidinone, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and chemical biology. By integrating a propargylamine moiety with a 4-piperidone core, this molecule emerges as a versatile building block with latent therapeutic potential and broad utility in bioconjugation and target identification studies. This document will delve into the chemical architecture, plausible synthetic routes, detailed spectroscopic characterization, and the scientific rationale behind its potential applications, with a particular focus on its prospective role as a monoamine oxidase (MAO) inhibitor and its utility in click chemistry.

Introduction: Unveiling a Molecule of Untapped Potential

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This compound is a prime exemplar of this approach, wedding two moieties of proven significance: the 4-piperidone ring and the propargylamine group.

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets.[2] The ketone functionality at the 4-position offers a convenient handle for further chemical modifications, while the secondary amine allows for the introduction of various substituents that can modulate the molecule's physicochemical properties and biological activity.[4][5]

The propargylamine moiety (-CH₂-C≡CH) is a powerful functional group in drug design, most notably for its role as a key pharmacophore in irreversible monoamine oxidase (MAO) inhibitors like selegiline and rasagiline.[6][7] The terminal alkyne is a bio-orthogonal handle, meaning it is chemically stable in biological systems yet can undergo specific, high-yield reactions with complementary functional groups, a feature exploited in "click chemistry."[8]

The amalgamation of these two structural motifs in this compound creates a molecule with a compelling profile for further investigation. This guide will provide a detailed exploration of its chemical nature and potential applications, offering a valuable resource for researchers seeking to leverage this compound in their scientific endeavors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidin-4-one ring N-substituted with a prop-2-yn-1-yl (propargyl) group.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | - |

| Appearance | Solid (predicted) | - |

| SMILES | C#CCN1CCC(=O)CC1 | - |

| InChI | 1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2 | - |

| InChIKey | QFDTVCZEYDRQIQ-UHFFFAOYSA-N | - |

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively reported in the literature, a highly plausible and efficient synthetic route involves the direct N-alkylation of 4-piperidone with propargyl bromide. This method is a standard and widely used procedure for the preparation of N-substituted piperidines.[4]

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound via N-alkylation.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile is added anhydrous potassium carbonate (3.0 eq).

-

The mixture is stirred vigorously at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base of 4-piperidone in situ.

-

Propargyl bromide (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Justification of Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for the deprotonation of the secondary amine of 4-piperidone, facilitating the nucleophilic attack on propargyl bromide. Its insolubility in acetonitrile allows for easy removal by filtration.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction, as it can dissolve the reactants and does not interfere with the reaction.

-

Purification: The workup procedure is designed to remove any unreacted starting materials and inorganic byproducts. Column chromatography is a standard method for purifying organic compounds to a high degree.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.3 | d | 2H | N-CH₂ -C≡CH | Protons on the methylene group adjacent to the nitrogen and the alkyne. |

| ~2.8 | t | 4H | -CH₂ -N-CH₂ - | Protons on the methylene groups of the piperidone ring adjacent to the nitrogen. |

| ~2.5 | t | 4H | -CH₂ -C(=O)-CH₂ - | Protons on the methylene groups of the piperidone ring adjacent to the carbonyl group. |

| ~2.2 | t | 1H | -C≡CH | Proton of the terminal alkyne. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 | C =O | Carbonyl carbon of the piperidone ring. |

| ~80 | -C ≡CH | Quaternary carbon of the alkyne. |

| ~72 | -C≡C H | Terminal carbon of the alkyne. |

| ~52 | -C H₂-N-C H₂- | Methylene carbons of the piperidone ring adjacent to the nitrogen. |

| ~45 | N-C H₂-C≡CH | Methylene carbon of the propargyl group. |

| ~41 | -C H₂-C(=O)-C H₂- | Methylene carbons of the piperidone ring adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.[12][13][14]

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | C≡C-H | C-H stretch (terminal alkyne) |

| ~2120 | C≡C | C≡C stretch (alkyne) |

| ~1715 | C=O | C=O stretch (ketone) |

| ~2950-2800 | C-H | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[15][16][17]

| m/z | Fragment Ion | Rationale for Fragmentation |

| 137 | [M]⁺ | Molecular ion |

| 98 | [M - C₃H₃]⁺ | Loss of the propargyl group |

| 82 | [M - C₃H₃ - O]⁺ | Subsequent loss of oxygen |

| 55 | [C₃H₃N]⁺ | Fragmentation of the piperidone ring |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Drug Development Insights and Potential Applications

The unique chemical architecture of this compound positions it as a molecule with significant potential in two key areas of drug discovery and chemical biology: as a monoamine oxidase (MAO) inhibitor and as a versatile building block for click chemistry applications.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] The inhibition of MAO, particularly MAO-B, is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[6][7]

The N-propargyl group is a well-established "warhead" for the irreversible inhibition of MAO.[18][19] It is believed that the enzyme oxidizes the propargylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.

Given that this compound contains this key N-propargyl pharmacophore, it is a strong candidate for investigation as a novel MAO inhibitor. The 4-piperidone core can be further functionalized to enhance selectivity for MAO-B over MAO-A and to optimize its pharmacokinetic properties, such as blood-brain barrier permeability.[8]

Caption: Proposed mechanism of irreversible MAO inhibition.

Utility in Click Chemistry

The terminal alkyne of the propargyl group makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.

This reactivity opens up a wide range of applications in chemical biology and drug discovery:

-

Bioconjugation: The molecule can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This can be used for labeling, imaging, and tracking of these biomolecules in living systems.

-

Target Identification: A library of compounds can be synthesized by clicking various azide-containing fragments onto the this compound scaffold. These libraries can then be screened for biological activity to identify new lead compounds.

-

PROTACs and Molecular Glues: The propargyl group can serve as a handle for the construction of more complex molecules like proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.

Caption: General scheme for a CuAAC click reaction.

Conclusion and Future Perspectives

This compound represents a molecule of considerable promise at the intersection of medicinal chemistry and chemical biology. Its straightforward synthesis, coupled with the dual functionality of the 4-piperidone scaffold and the propargylamine moiety, makes it a valuable tool for researchers. The strong potential for MAO inhibition warrants further investigation through in vitro and in vivo studies to ascertain its potency and selectivity. Furthermore, its utility as a versatile building block for click chemistry applications opens up exciting avenues for the development of novel probes, diagnostics, and therapeutics. As our understanding of the intricate biological roles of MAO and the power of bio-orthogonal chemistry continues to grow, molecules like this compound are poised to play a significant role in advancing the frontiers of drug discovery.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Monoamine oxidase inhibition and neuroprotection by N1‐propargylphenelzine | Semantic Scholar [semanticscholar.org]

- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. youtube.com [youtube.com]

- 17. raco.cat [raco.cat]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-propyn-1-yl)-4-piperidinone: Elucidating a Potential Mechanism of Action as a Covalent Enzyme Inhibitor

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(2-propyn-1-yl)-4-piperidinone is a synthetic compound featuring two key chemical motifs of high interest in medicinal chemistry: the 4-piperidone core and a terminal alkyne on an N-alkyl substituent. While the 4-piperidone scaffold is a well-established constituent of numerous biologically active molecules and a key intermediate in pharmaceutical synthesis, the specific mechanism of action for this particular configuration remains unelucidated in publicly available literature.[1][2][3] This guide proposes a primary hypothesis for its biological activity centered on the N-propargyl group, a moiety frequently employed as a "warhead" for mechanism-based irreversible inhibition of specific enzymes.

We postulate that this compound functions as a covalent inhibitor, with a high probability of targeting flavoenzymes such as monoamine oxidases (MAO-A and MAO-B). This hypothesis is grounded in the established pharmacology of numerous marketed drugs containing N-propargyl groups. This document provides a comprehensive, step-by-step experimental workflow designed to rigorously test this hypothesis, from initial in vitro screening and kinetic analysis to cellular target engagement and mass spectrometric validation. Alternative potential mechanisms, suggested by the activities of other 4-piperidone derivatives, are also considered.[4][5][6] The protocols and logical frameworks presented herein serve as a self-validating roadmap for any research team seeking to characterize the pharmacological profile of this promising, yet understudied, molecule.

Part 1: The Molecular Architecture of this compound

The structure of this compound combines a privileged heterocyclic scaffold with a reactive functional group, suggesting a high potential for specific biological activity.

1.1 The 4-Piperidone Core: A Privileged Scaffold The piperidine ring, and specifically the 4-piperidone derivative, is a foundational structure in drug discovery.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow it to interact with a wide array of biological targets. Its significance is underscored by its role as a key intermediate in the synthesis of high-potency analgesics like fentanyl.[2][7][8] Furthermore, the 4-piperidone framework is utilized in creating synthetic mimics of natural products, such as curcumin, to improve their otherwise poor pharmacokinetic properties.[9][10] The diverse biological activities reported for substituted 4-piperidones are summarized in Table 1.

Table 1: Reported Biological Activities of Various 4-Piperidone Derivatives

| Derivative Class | Reported Biological Activity | Example Target(s) / Pathway |

| 3,5-Bis(ylidene)-4-piperidones | Anticancer, Anti-inflammatory | Topoisomerase II-α, TrxR, IL-6, TNF-α |

| 2,6-Diaryl-4-piperidones | Antimicrobial | Bacterial and fungal cell targets |

| Fentanyl Analogs | Analgesic | µ-opioid receptor agonism |

| N-substituted piperidines | Neuromuscular Blockade | Acetylcholine receptor interference |

| ACP-103 | Antipsychotic | 5-HT2A receptor inverse agonism |

| Pyridine-substituted piperidines | Neuropathic Pain | σ1 Receptor (σ1R) antagonism |

This table is a synthesis of findings from multiple sources.[4][5][6][9][11]

1.2 The N-Propargyl Group: A Covalent "Warhead" The N-(2-propyn-1-yl), or N-propargyl, group is a terminal alkyne functionality that is relatively stable on its own but can be metabolically activated by certain enzymes into a highly reactive species. This property has been masterfully exploited in the design of mechanism-based inactivators—compounds that are converted by their target enzyme into a reactive intermediate that then forms a permanent, covalent bond with the enzyme, leading to its irreversible inhibition.

The most prominent examples of this strategy are found in the class of monoamine oxidase (MAO) inhibitors, such as selegiline (for Parkinson's disease) and rasagiline, which are critical therapeutics for neurodegenerative disorders.

Part 2: A Proposed Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)

2.1 Primary Hypothesis We propose that this compound acts as a mechanism-based inactivator of either MAO-A or MAO-B. These enzymes are responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. Their inhibition can restore neurotransmitter balance, which is therapeutic in diseases like Parkinson's and depression.

2.2 Rationale and Molecular Mechanism The proposed mechanism involves the following steps, which are typical for propargylamine-based MAO inhibitors:

-

Binding: The inhibitor binds to the active site of the MAO enzyme.

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor within MAO oxidizes the propargylamine, attempting to metabolize it as it would a natural substrate.

-

Rearrangement: This oxidation facilitates the formation of a highly reactive allenic intermediate.

-

Covalent Adduction: This electrophilic allene is then attacked by a nucleophilic residue on the enzyme, most commonly the N5 atom of the FAD cofactor itself, forming a permanent covalent bond.

This process leads to the irreversible inactivation of the enzyme, as the catalytic machinery is now permanently blocked.

Caption: Proposed mechanism of irreversible MAO inhibition.

2.3 Alternative Hypotheses While MAO inhibition is the primary hypothesis, the diverse activities of the 4-piperidone scaffold warrant consideration of alternative targets:

-

Sigma-1 Receptor (σ1R) Antagonism: A complex molecule containing both a piperidine and an N-propargyl-amino moiety has demonstrated σ1R antagonism, a mechanism relevant for neuropathic pain.[6]

-

Serotonin (5-HT) Receptor Modulation: Derivatives like ACP-103 show potent inverse agonism at the 5-HT2A receptor, suggesting a potential interaction with serotonergic pathways.[5]

-

Neuromuscular Blockade: Some piperidine derivatives are known to interfere with neuromuscular transmission by blocking acetylcholine receptors post-synaptically.[4]

Part 3: Experimental Workflow for Mechanism Elucidation

A multi-phase approach is required to systematically investigate the mechanism of action.

Phase 1: Initial Target Screening and Validation

The first step is to determine if the compound interacts with the hypothesized targets and to quantify the potency of this interaction.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.

-

Methodology:

-

Reagents: Human recombinant MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and a non-selective MAO substrate like p-tyramine.

-

Procedure: a. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer. b. In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well. c. Add the test compound dilutions and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the Amplex Red reagent, HRP, and substrate. e. Monitor the fluorescence increase over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value. Run known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

Phase 2: Characterization of Irreversible Inhibition

If the compound shows potent MAO inhibition, the next step is to determine if the mechanism is reversible or irreversible.

Caption: Workflow for characterizing the mode of enzyme inhibition.

Protocol 2: Time-Dependent Inhibition Assay

-

Objective: To assess if the inhibitory potency increases with longer pre-incubation times, a hallmark of mechanism-based inactivators.

-

Methodology:

-

Select a fixed concentration of the inhibitor (e.g., near the IC50).

-

Pre-incubate the enzyme with the inhibitor for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.

-

Measure the initial reaction rates for each pre-incubation time.

-

Data Analysis: A progressive decrease in enzyme activity with longer pre-incubation times indicates time-dependent inhibition.

-

Protocol 3: Dialysis Experiment for Covalent Binding

-

Objective: To confirm that the inhibitor forms a covalent bond that cannot be removed by physical means.

-

Methodology:

-

Incubate the MAO enzyme with a saturating concentration of the inhibitor for a sufficient time (e.g., 1 hour) to ensure complete inactivation.

-

As a control, incubate the enzyme with buffer alone and with a known reversible inhibitor.

-

Place the enzyme-inhibitor mixtures in dialysis cassettes and dialyze extensively (e.g., overnight) against a large volume of buffer to remove any unbound inhibitor.

-

After dialysis, measure the residual activity of all enzyme samples.

-

Data Analysis: If the inhibition is covalent, the enzyme activity will not be restored after dialysis. In contrast, the activity of the enzyme incubated with the reversible inhibitor should return to normal.

-

Phase 3: Target Engagement and Mass Spectrometric Validation

The final in vitro phase is to pinpoint the exact site of covalent modification.

Protocol 4: Mass Spectrometry Analysis of the Enzyme-Inhibitor Adduct

-

Objective: To identify the specific amino acid residue or cofactor that is covalently modified by the inhibitor.

-

Methodology:

-

Adduct Formation: Incubate the target enzyme (e.g., MAO-B) with the test compound.

-

Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data for a peptide whose mass corresponds to the expected mass of a tryptic peptide plus the mass of the inhibitor. The fragmentation pattern of this modified peptide will reveal the exact site of adduction.

-

Part 4: Synthesis of this compound

The compound can be readily synthesized via a standard nucleophilic substitution reaction.

Protocol 5: Synthesis via N-Alkylation

-

Reaction: 4-Piperidone hydrochloride hydrate is reacted with propargyl bromide in the presence of a base.

-

Procedure:

-

Dissolve 4-piperidone hydrochloride hydrate in a suitable solvent such as acetonitrile.

-

Add a base, such as potassium carbonate (K2CO3), to neutralize the hydrochloride and deprotonate the secondary amine.

-

Add propargyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the solid salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure this compound.

-

Part 5: Summary and Future Directions

This guide outlines a clear, scientifically-grounded hypothesis that this compound acts as a covalent inhibitor of monoamine oxidase. The proposed mechanism leverages the well-understood chemistry of its N-propargyl group, a functional moiety with proven therapeutic precedent. The comprehensive experimental workflow provides a rigorous, step-by-step pathway to validate this hypothesis, from initial screening to definitive mass spectrometric confirmation.

Successful validation of this mechanism would position this compound as a strong candidate for further development, particularly in the field of neuropharmacology. Future research would involve cell-based assays to confirm effects on neurotransmitter metabolism in neuronal models, followed by in vivo studies in relevant animal models of diseases like Parkinson's to assess therapeutic efficacy, pharmacokinetics, and safety. This structured approach ensures that the potential of this molecule can be explored efficiently and thoroughly.

References

- 1. jocpr.com [jocpr.com]

- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 3. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 4. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to the Commercial Availability and Application of 1-(2-Propyn-1-yl)-4-piperidinone for Advanced Synthesis

Introduction: A Bifunctional Scaffold for Modern Drug Discovery

1-(2-Propyn-1-yl)-4-piperidinone (also known as 1-(prop-2-yn-1-yl)piperidin-4-one) is a strategically important heterocyclic building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines two highly valuable chemical motifs: the piperidin-4-one core and a terminal alkyne (propargyl group).

The piperidinone ring is a well-established "privileged scaffold" in pharmacology, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology and virology.[1][2] Its presence can enhance membrane permeability and metabolic stability.[2] The terminal alkyne function serves as a versatile chemical handle, most notably for its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, the most prominent example of "click chemistry." This allows for the efficient and specific covalent linking of the piperidinone scaffold to other molecules, making it an invaluable tool for constructing compound libraries, developing probes, and synthesizing complex drug candidates.

This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and core applications of this versatile compound.

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers as a research-grade chemical. It is typically offered in small quantities suitable for laboratory-scale synthesis and early-stage discovery projects. Prospective buyers should note that some suppliers provide this compound as part of a collection for discovery research and may not include comprehensive analytical data with the purchase; therefore, independent quality control is highly recommended.

Table 1: Commercial Supplier Overview for this compound

| Supplier | Catalog / Product ID | CAS Number | Purity / Notes |

| Sigma-Aldrich (Merck) | AldrichCPR (MFCD09945621) | 857190-11-5 | For early discovery researchers. Buyer assumes responsibility to confirm identity and purity. |

| Matrix Fine Chemicals | MM700162/2753 | 857190-11-5 | Offered for quotation in small and large quantities.[3] |

| Hit2Lead.com | BB-4040850 | 857190-11-5 | Listed as a building block.[4] |

Physicochemical Properties & Structural Data

Accurate characterization is fundamental to the successful application of any chemical building block. The key properties of this compound are summarized below.

Table 2: Physicochemical and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-yn-1-yl)piperidin-4-one | [3] |

| CAS Number | 857190-11-5 | [3][4] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| SMILES String | O=C1CCN(CC#C)CC1 | [3] |

| InChI Key | QFDTVCZEYDRQIQ-UHFFFAOYSA-N | [3] |

| Physical Form | Solid |

Synthesis as an Alternative to Procurement

For applications requiring larger quantities or custom isotopic labeling, in-house synthesis may be a more viable option than direct procurement. The most direct and efficient method for preparing this compound is through the nucleophilic N-alkylation of a 4-piperidone precursor with a propargyl halide.

Rationale for Synthesis

The chosen synthetic route is based on a classic Sₙ2 reaction. 4-Piperidone hydrochloride monohydrate is a commercially available and inexpensive starting material. A mild inorganic base, such as potassium carbonate, is used to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperidone, rendering it nucleophilic. This nucleophile then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired C-N bond. Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction.

Synthetic Workflow Diagram

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]

- 3. 1-(PROP-2-YN-1-YL)PIPERIDIN-4-ONE | CAS 857190-11-5 [matrix-fine-chemicals.com]

- 4. Hit2Lead | this compound | CAS# 857190-11-5 | MFCD09945621 | BB-4040850 [hit2lead.com]

solubility of 1-(2-propyn-1-yl)-4-piperidinone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-propyn-1-yl)-4-piperidinone in Organic Solvents

Introduction

This compound is a heterocyclic organic compound featuring a piperidinone core functionalized with a propargyl group at the nitrogen atom. Its structure, incorporating a ketone, a tertiary amine, and an alkyne, makes it a valuable intermediate in synthetic organic chemistry and a potential scaffold in medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes, formulation development, and analytical characterization.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It begins by examining the molecule's physicochemical properties to establish a theoretical basis for its solubility, followed by a predicted solubility profile in a range of common organic solvents. Recognizing the frequent absence of published quantitative data for specialized reagents, this document also provides a detailed, field-proven experimental protocol for the accurate determination of its solubility. This resource is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The key structural features of this compound are:

-

Molecular Formula: C₈H₁₁NO

-

Physical Form: Solid[1]

-

Polar Groups: A polar ketone group (C=O) and a tertiary amine within the piperidine ring. These groups can participate in dipole-dipole interactions. The oxygen atom of the ketone is a hydrogen bond acceptor.

-

Non-polar Groups: The propargyl group (–CH₂–C≡CH) and the aliphatic carbon backbone of the piperidine ring contribute to the molecule's non-polar character.

This combination of polar and non-polar functionalities suggests that this compound is a moderately polar molecule. Therefore, it is predicted to exhibit favorable solubility in polar aprotic and polar protic solvents, with decreasing solubility in solvents of lower polarity.

Predictive Solubility Diagram

The following diagram illustrates the key molecular features of this compound that dictate its solubility.

Caption: Key functional groups of this compound and their contribution to solubility.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structure and by analogy to similar compounds like N-phenethyl-4-piperidone, which shows good solubility in solvents such as DMF, DMSO, and ethanol[2][3].

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding (solvent as donor, ketone as acceptor), dipole-dipole. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Dipole-dipole interactions, with THF being a better solvent. |

| Aromatic | Toluene, Benzene | Low | Van der Waals forces; weak dipole-induced dipole. |

| Aliphatic Non-Polar | Hexane, Cyclohexane | Very Low/Insoluble | Primarily Van der Waals forces; insufficient to overcome crystal lattice energy. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[4] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Isothermal orbital shaker or temperature-controlled water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

2. Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve.

3. Experimental Procedure:

-

Step 1 (Preparation): Add an excess amount of solid this compound to a vial containing a precisely known volume of the test solvent. "Excess" ensures that a saturated solution is formed and solid remains undissolved.

-

Step 2 (Equilibration): Seal the vials to prevent solvent evaporation. Place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]

-

Step 3 (Phase Separation): After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved solid to settle. To obtain a clear supernatant free of particulate matter, either centrifuge the sample or carefully draw the supernatant through a syringe filter. This step is critical to avoid artificially high results.

-

Step 4 (Quantification): Accurately dilute a known volume of the clear supernatant with the mobile phase (for HPLC) or a suitable solvent. Analyze the diluted sample using the previously calibrated analytical method.

-

Step 5 (Calculation): Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent. Express the result in units such as mg/mL, g/L, or mol/L.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, data from related piperidone compounds indicate that standard laboratory precautions should be observed.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Solvents: Always consult the specific SDS for each organic solvent being used and handle them with appropriate care, paying attention to flammability and toxicity.

Conclusion

This compound is a moderately polar compound, and its solubility is dictated by the interplay between its polar ketone and amine functionalities and its non-polar hydrocarbon structure. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar aliphatic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable and accurate method for determination. Adherence to proper safety protocols is essential when handling this compound and the associated organic solvents.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. fishersci.com [fishersci.com]

stability and storage of 1-(2-propyn-1-yl)-4-piperidinone

An In-depth Technical Guide to the Stability and Storage of 1-(2-propyn-1-yl)-4-piperidinone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the . This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents through reactions involving its terminal alkyne functionality, such as "click chemistry." Ensuring the chemical integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and provides detailed protocols for optimal storage and handling to mitigate these risks.

Introduction: The Chemical Profile of this compound

This compound is a bifunctional molecule featuring a piperidinone ring N-substituted with a propargyl group. The terminal alkyne is a high-energy, reactive functional group that serves as a versatile handle for chemical modification. The 4-piperidone moiety also offers a reactive ketone for further derivatization. Understanding the interplay of these functional groups is key to appreciating the compound's stability profile.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Solid[1] |

| SMILES | C#CCN1CCC(=O)CC1 |

| InChI Key | QFDTVCZEYDRQIQ-UHFFFAOYSA-N[1] |

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its terminal alkyne and the piperidinone ring. Several potential degradation pathways must be considered.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site of the molecule. Its high electron density and the acidity of the terminal proton (pKa ≈ 25) make it susceptible to several types of reactions that can lead to degradation.[2][3]

-

Oxidative Degradation: In the presence of strong oxidizing agents, the alkyne functionality can undergo oxidative cleavage or other transformations.

-

Base-Mediated Reactions: Strong bases can deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion.[2][3] This anion can then react with other molecules of this compound or impurities, leading to polymerization or side product formation.

-

Moisture Sensitivity: Some terminal alkynes can be sensitive to moisture, which can facilitate certain degradation reactions.[4]

Piperidinone Ring Stability

The 4-piperidone ring is generally more stable than the terminal alkyne. However, it is not inert.

-

Acid Sensitivity: The tertiary amine within the piperidinone ring can be protonated by strong acids. While this may not be a degradation pathway in itself, it can alter the compound's physical properties and reactivity.

-

Reactions of the Ketone: The ketone functional group can potentially undergo reactions such as aldol condensation, particularly in the presence of acidic or basic catalysts, leading to dimerization or oligomerization.

Incompatible Materials

To ensure stability, this compound should be stored away from the following classes of compounds:

-

Strong Oxidizing Agents: Peroxides, permanganates, etc.

-

Strong Bases: Sodium hydroxide, alkoxides, etc.

Recommended Storage and Handling Protocols

Proper storage and handling are crucial to maintain the purity and reactivity of this compound.

Optimal Storage Conditions

Based on safety data sheets for structurally related compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place. Refrigeration may be beneficial.[5][6] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture. |

| Light | Store in an amber vial or in the dark. | Protects against light-induced degradation. |

| Container | Tightly sealed container.[5][7] | Prevents ingress of moisture and air. |

The compound is classified under Storage Class Code 11, for combustible solids, indicating it should be stored in an area designated for such materials.[1]

Handling Procedures

-

Inert Atmosphere: When handling the compound, especially for long-term storage or when aliquoting, it is best practice to do so under an inert atmosphere.

-

Avoid Incompatible Materials: Ensure that all labware is free from residues of strong acids, bases, or oxidizing agents.

-

Use Clean Equipment: Utilize clean, dry spatulas and glassware to prevent cross-contamination.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, the following experimental workflow can be employed.

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its terminal alkyne group. By understanding the potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the long-term integrity of this valuable synthetic intermediate. Adherence to the guidelines outlined in this document will contribute to more reliable and reproducible scientific outcomes in drug discovery and development.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1-(2-propyn-1-yl)-4-piperidinone in Copper-Catalyzed Click Chemistry

Introduction: A Strategic Confluence of Scaffold and Linkage Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to rapidly and efficiently assemble complex molecular architectures from modular building blocks is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful ligation tool for this purpose, celebrated for its high yields, specificity, and biocompatibility.[1][2][3] This guide focuses on a particularly valuable building block: 1-(2-propyn-1-yl)-4-piperidinone .

This molecule strategically combines two critical features:

-

The Piperidinone Scaffold: The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids.[4][5] Its derivatives are integral to pharmaceuticals across numerous therapeutic areas, including oncology and neuroscience, valued for their favorable physicochemical properties and ability to engage biological targets.[6][7][8] The ketone functionality at the 4-position offers an additional site for subsequent chemical modifications, further enhancing its synthetic utility.

-

The Terminal Alkyne Handle: The N-propargyl group provides a terminal alkyne, the essential functional group for participating in CuAAC reactions. This "handle" allows the piperidinone core to be reliably and selectively "clicked" onto any molecule bearing an azide group, forming a highly stable triazole linkage.

The convergence of this privileged scaffold with the efficiency of click chemistry makes this compound an exemplary tool for researchers in medicinal chemistry, enabling the rapid synthesis of compound libraries for high-throughput screening, the development of targeted drug conjugates, and the creation of sophisticated molecular probes.

Core Principles: The 'Why' Behind the 'How'

The Power of the CuAAC Reaction

First described by Huisgen, the 1,3-dipolar cycloaddition between an azide and a terminal alkyne was significantly accelerated by the use of a copper(I) catalyst, a discovery that launched it into the forefront of chemical ligation strategies.[1][9] The reaction's success stems from its remarkable attributes:

-

High Regioselectivity: The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted 1,2,3-triazole isomer.

-

Exceptional Yields: Reactions often proceed to near-quantitative completion.

-